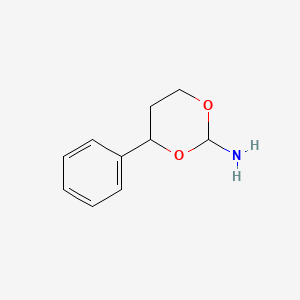

4-Phenyl-1,3-dioxan-2-amine

Description

Contextualization within Heterocyclic Organic Chemistry and 1,3-Dioxane (B1201747) Frameworks

Heterocyclic compounds, which feature rings containing at least two different elements, are fundamental to organic chemistry. wikipedia.org A significant portion of known organic compounds are heterocyclic, and they are prevalent in pharmaceuticals, natural products, and biomass. wikipedia.org The most commonly studied heterocycles are those with five- or six-membered rings, such as furan, pyrrole, and pyridine (B92270). wikipedia.org

The 1,3-dioxane framework is a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. smolecule.comontosight.ai This structure is a key component of the title compound. The parent molecule, 4-phenyl-1,3-dioxane (B1205455), consists of this dioxane ring with a phenyl group attached at the 4-position. smolecule.comnih.gov The presence of the dioxane ring imparts specific stereochemical properties, while the phenyl group influences its reactivity and physical characteristics. smolecule.com Saturated heterocycles like 1,3-dioxanes generally behave similarly to their acyclic counterparts, in this case, ethers, but with distinct steric constraints. wikipedia.org

Table 1: Physicochemical Properties of 4-Phenyl-1,3-dioxane

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ smolecule.comnih.gov |

| IUPAC Name | 4-phenyl-1,3-dioxane nih.gov |

| Density | 1.111 g/mL at 25°C smolecule.com |

Historical Overview of Relevant Research in Dioxane-Based Amine Systems

Research into 1,3-dioxane systems has a rich history, with foundational studies dating back to the 1970s focusing on their conformational and electronic properties. acs.org Early investigations using techniques like electron spin resonance and NMR spectroscopy provided fundamental insights into the stereochemistry of the dioxane ring. acs.org Over time, the focus expanded from purely academic interest to practical synthetic applications, recognizing the potential of these structures as valuable intermediates.

The introduction of amine functionalities to the dioxane scaffold created a new class of compounds with diverse potential. While direct historical research on 4-Phenyl-1,3-dioxan-2-amine is sparse, studies on related structures like 5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane highlight the synthetic utility of this class of molecules. ontosight.ai The development of sophisticated catalytic systems has enabled the enantioselective synthesis of chiral dioxane-based amines, opening new avenues for their use in pharmaceutical applications that require specific stereochemical configurations. These advancements mark a significant milestone, transitioning the field toward the creation of complex, optically active molecules built upon the dioxane framework.

Research Significance and Potential Academic Contributions of this compound

The specific structure of this compound suggests it holds significant potential for academic and synthetic contributions. Its chirality, functional group, and defined stereochemical framework make it a candidate for several research applications.

Chiral building blocks are indispensable in modern organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. tcichemicals.comsigmaaldrich.com The presence of a stereocenter at the C4 position, bearing the phenyl group, makes this compound an inherently chiral molecule.

Research on analogous compounds has demonstrated the value of chiral dioxane amines in synthesis. For example, (4S,5S)-5-amino-2,2-dimethyl-4-phenyl-1,3-dioxane serves as a precursor for the synthesis of α-quaternary amino acids in high optical purity. Similarly, enantiomerically pure homologues of the drug candidates dexoxadrol (B1663360) and etoxadrol, which feature amino-functionalized dioxane and dioxolane rings, have been synthesized from homochiral building blocks to study their receptor binding affinities. nih.gov This precedent suggests that optically pure this compound could be a valuable intermediate for constructing complex, enantiomerically pure target molecules. nih.gov

Table 2: Examples of Dioxane-Based Amine Compounds in Research

| Compound Name | CAS Number | Molecular Formula | Research Context |

|---|---|---|---|

| 5-Amino-2,2-dimethyl-4-phenyl-1,3-dioxane | Not specified | C₁₂H₁₇NO₂ | Belongs to the dioxane family; noted for potential chemical and biological properties due to the amino and phenyl groups. ontosight.ai |

| (4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-amine | 35019-66-0 | C₁₂H₁₇NO₂ | Used in the enantioselective synthesis of α-quaternary amino acids. |

In medicinal chemistry and materials science, molecular scaffolds provide a core structure from which a library of diverse compounds can be generated. The this compound structure is well-suited for this purpose due to the reactive primary amine group at the C2 position. This amine function serves as a chemical handle for a wide array of derivatization reactions.

Common derivatization strategies for amines include acylation, alkylation, and the formation of Schiff bases, which can be used to introduce a vast range of new functionalities and tune the molecule's properties. jfda-online.comscielo.org.zaseikei.ac.jp For example, reactions with acyl chlorides or anhydrides can produce amides, while reactions with aldehydes or ketones yield imines. jfda-online.comscielo.org.za Such modifications are crucial for exploring structure-activity relationships in drug discovery. Given that dioxane derivatives have been investigated for various pharmacological properties, using this compound as a scaffold for creating new chemical entities is a promising area of research. ontosight.aismolecule.com

The 1,3-dioxane ring is a classic model for studying conformational analysis in six-membered rings. acs.org Extensive research has established that the 4-phenyl-1,3-dioxane framework predominantly adopts a chair conformation. smolecule.comresearchgate.net In this stable arrangement, the bulky phenyl group at C4 preferentially occupies the equatorial position to minimize steric strain, with an estimated energy difference of about 2850 cal/mol between the equatorial and axial orientations. smolecule.com

The introduction of an amine group at the C2 position of this well-understood framework would introduce new layers of complexity, making this compound an excellent model system for advanced stereochemical and conformational studies. The orientation of the amine group (axial vs. equatorial) and its interactions with the phenyl group and ring oxygen atoms would be of significant interest. Investigating the conformational equilibria and stereoelectronic effects in the different diastereomers of this compound using modern techniques like NMR spectroscopy and non-empirical quantum chemical calculations could provide deeper insights into the fundamental principles governing the structure and behavior of substituted heterocyclic systems. smolecule.comresearchgate.netresearchgate.net

Table 3: Key Findings in Conformational Analysis of the 1,3-Dioxane Framework

| Finding | Method/Context | Reference |

|---|---|---|

| The chair conformer is significantly more stable than twist conformers. | Ab initio and DFT calculations on 1,3-dioxane. | researchgate.net |

| The phenyl group at C4 preferentially occupies the equatorial position. | NMR spectroscopy on 4-phenyl-1,3-dioxane. | smolecule.com |

| Conformational isomerization pathways of 4-phenyl-1,3-dioxane have been studied. | Non-empirical quantum chemical calculations. | smolecule.comresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

64254-42-8 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-phenyl-1,3-dioxan-2-amine |

InChI |

InChI=1S/C10H13NO2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |

InChI Key |

WKKBDADVHAOBLY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1C2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 1,3 Dioxan 2 Amine and Its Analogs

Established Synthetic Routes to the 1,3-Dioxane (B1201747) Core and Amine Functionality

The construction of the 4-Phenyl-1,3-dioxan-2-amine scaffold fundamentally relies on the initial formation of the 4-phenyl-1,3-dioxane (B1205455) ring system, followed by the introduction of the amine group at the 2-position.

Multi-Step Approaches via Acetalation Reactions

The 1,3-dioxane core is commonly synthesized through the condensation reaction of a 1,3-diol with an aldehyde or ketone, a classic method known as acetalization. For the synthesis of the 4-phenyl-1,3-dioxane backbone, the Prins reaction offers a direct and efficient route. This reaction involves the acid-catalyzed condensation of styrene (B11656) with formaldehyde (B43269). Various catalysts, including phosphotungstic acid, have been shown to effectively promote this transformation, leading to high yields and selectivity for the desired 4-phenyl-1,3-dioxane product. The reaction conditions can be optimized by adjusting parameters such as the catalyst loading, temperature, and reaction time to maximize the conversion of styrene and the selectivity for the dioxane product.

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield of 4-phenyl-1,3-dioxane (%) |

| Styrene, Formaldehyde | Phosphotungstic Acid | Water | 90 | 87.3 |

| Styrene, Paraformaldehyde | HZSM-5 Zeolite | Toluene | 110 | 75 |

| Styrene, Formalin | Sulfonated Resin CT-252 | Dichloromethane | 40 | 82 |

Introduction of the Amine Group onto the Dioxane Scaffold

Introducing an amine group at the 2-position of the pre-formed 4-phenyl-1,3-dioxane ring presents a synthetic challenge. A plausible strategy involves the conversion of a suitable precursor at the 2-position. One hypothetical approach could begin with the synthesis of 2-hydroxy-4-phenyl-1,3-dioxane. This intermediate could then be activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Another potential route is through a 2-alkoxy or 2-aryloxy-4-phenyl-1,3-dioxane intermediate. The displacement of the alkoxy or aryloxy group with an amino group, possibly through a metal-catalyzed amination reaction, could provide the desired product. However, the direct amination of the C-H bond at the 2-position remains a less explored and more challenging transformation. Reductive amination of a corresponding 1,3-dioxan-2-one (B34567) precursor, if accessible, could also be a viable, though likely multi-step, pathway.

Stereoselective Synthesis of Chiral this compound Stereoisomers

The presence of stereocenters at the 2- and 4-positions of the dioxane ring means that this compound can exist as different stereoisomers (cis and trans diastereomers, and their respective enantiomers). The control of stereochemistry is crucial for applications where specific spatial arrangements of substituents are required.

Diastereoselective Methods and Control

The relative stereochemistry (cis or trans) between the phenyl group at C4 and the amino group at C2 can be influenced by the synthetic route and reaction conditions. In the formation of 2,4-disubstituted 1,3-dioxanes, the thermodynamic product often has the larger substituent in the equatorial position to minimize steric strain. The choice of starting materials and catalysts can direct the reaction towards a specific diastereomer. For instance, the stereochemical outcome of reactions involving 1,3-dioxan-5-ones has been rationalized by considering steric and stereoelectronic interactions in boat-like transition states. While specific studies on the diastereoselective synthesis of this compound are not extensively reported, principles from related 1,3-dioxane syntheses suggest that careful selection of reagents and reaction conditions can favor the formation of either the cis or trans isomer.

Enantioselective Methods Utilizing Chiral Auxiliaries or Catalysts

To obtain enantiomerically pure or enriched this compound, asymmetric synthesis strategies are necessary. One common approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For example, chiral oxazolidinones have been widely used as auxiliaries in various asymmetric transformations. In the context of our target molecule, a chiral diol could be used in the initial acetalization step to form a diastereomeric mixture of dioxanes, which could then be separated. Subsequent introduction of the amine group would yield enantiomerically enriched products.

Alternatively, chiral catalysts can be employed to induce enantioselectivity. Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, and various chiral ligands and metal complexes have been developed for a wide range of transformations. For the synthesis of chiral amines, biocatalytic approaches using enzymes such as transaminases and amine dehydrogenases have emerged as highly efficient and selective methods. These enzymes can catalyze the asymmetric amination of ketones or the reductive amination of aldehydes with high enantioselectivity. While the direct enzymatic synthesis of this compound has not been specifically described, the application of such biocatalysts to a suitable precursor, such as a 4-phenyl-1,3-dioxan-2-one, represents a promising avenue for future research.

| Method | Chiral Source | Key Transformation | Potential Outcome |

| Chiral Auxiliary | Chiral 1,3-diol | Diastereoselective acetalization | Separation of diastereomers to access enantiopure products |

| Chiral Catalyst | Chiral Lewis acid | Enantioselective Prins reaction | Enantiomerically enriched 4-phenyl-1,3-dioxane precursor |

| Biocatalysis | Transaminase enzyme | Asymmetric amination of a ketone precursor | Enantiomerically pure this compound |

Modern and Sustainable Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of the 4-phenyl-1,3-dioxane core, the use of solid acid catalysts like zeolites or functionalized mesoporous silica (B1680970) in the Prins reaction offers advantages over traditional homogeneous acid catalysts. These heterogeneous catalysts can be easily recovered and reused, reducing waste and simplifying product purification.

In the context of introducing the amine functionality, biocatalysis stands out as a particularly green approach. Enzymes operate under mild reaction conditions (typically in aqueous media at or near room temperature) and exhibit high chemo-, regio-, and stereoselectivity. The use of engineered enzymes, such as imine reductases and amine dehydrogenases, for the synthesis of chiral amines is a rapidly growing field.

Flow chemistry is another modern technique that can contribute to more sustainable synthetic processes. Performing reactions in continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. The integration of in-line purification and analysis can further enhance the efficiency of multi-step syntheses. While not yet specifically applied to the synthesis of this compound, the principles of flow chemistry could be advantageously employed in both the formation of the dioxane ring and the subsequent amination step.

Organocatalysis and Metal-Catalyzed Strategies

Modern synthetic chemistry has increasingly turned to organocatalysis and metal-catalyzed reactions to achieve high efficiency, selectivity, and stereocontrol, particularly in the synthesis of complex heterocyclic molecules.

Organocatalysis: Asymmetric organocatalysis offers a powerful, metal-free approach to synthesizing chiral molecules. For instance, a highly stereoselective one-pot intramolecular Mannich reaction catalyzed by a secondary amine, such as a proline derivative, has been used to create 4-aminoisochromanones. organic-chemistry.orgresearchgate.net This type of reaction, which forms a carbon-carbon bond between an enolizable carbonyl compound and an imine, demonstrates a strategy that could be adapted for the stereocontrolled synthesis of this compound analogs. organic-chemistry.orgresearchgate.net The key advantage is the ability to generate specific stereoisomers under mild conditions. organic-chemistry.org

Metal-Catalyzed Strategies: Transition-metal catalysis is a cornerstone of modern synthesis, enabling the construction of C-N bonds with high efficiency. Palladium-catalyzed reactions, in particular, are widely used for amine synthesis. acs.org For example, methods have been developed for the palladium-catalyzed synthesis of N-functionalized indoles through C-N bond coupling, and for the creation of silicon-containing benzoxazines via intramolecular Hiyama coupling. acs.orgnih.gov These strategies highlight the potential for using palladium catalysts to introduce the amine group onto a pre-formed dioxane ring or to construct the entire heterocyclic system in a concerted fashion. nih.gov The choice of ligand is often crucial in these reactions to control reactivity and selectivity. acs.org Furthermore, catalysts like phosphotungstic acid have proven highly effective for the initial Prins condensation to form the 4-phenyl-1,3-dioxane core. researchgate.net

Below is a table summarizing various catalytic approaches for the synthesis of the 4-phenyl-1,3-dioxane scaffold.

| Catalyst Type | Specific Catalyst Example | Reaction | Key Advantages |

| Brønsted Acid | Phosphotungstic Acid | Prins Condensation (Styrene + Formalin) | High conversion (87.3%) and selectivity (98.9%), reusable catalyst. researchgate.net |

| Lewis Acid | Zeolite encapsulated Co(II), Cu(II), Zn(II) complexes | Acetalization (Styrene oxide + Acetone) | Good to excellent yields, recyclable catalyst. researchgate.net |

| Organocatalyst | Proline derivatives | Intramolecular Mannich Reaction | High stereoselectivity (up to 99% ee), mild conditions, metal-free. organic-chemistry.orgresearchgate.net |

| Metal Catalyst | Palladium Complexes | C-N Bond Coupling / Amination | Versatile for amine synthesis, applicable to complex molecules. acs.orgnih.gov |

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, these principles can be applied to optimize reaction conditions and starting materials.

One key aspect is the use of environmentally benign solvents, with water being an ideal choice. The synthesis of 4-phenyl-1,3-dioxane via the Prins condensation has been successfully demonstrated in water, which serves as a non-toxic, non-flammable, and inexpensive reaction medium. researchgate.net Another approach involves utilizing renewable feedstocks. For example, 1,3-dioxanes can be catalytically produced from glycerol, a major byproduct of biodiesel production. researchgate.net This transforms a waste stream into a valuable chemical starting material. Furthermore, research has explored the upcycling of polyoxymethylene (POM), a common plastic, as a green alternative to formaldehyde for the synthesis of 1,3-dioxanes, addressing both plastic waste and the use of hazardous reagents. researchgate.net

Strategies for Diversity-Oriented Synthesis of this compound Derivatives

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for screening in drug discovery and chemical biology. nih.govdoaj.org This approach is well-suited for creating libraries of this compound derivatives.

Parallel Synthesis Techniques for Library Generation

Parallel synthesis allows for the rapid creation of large numbers of distinct compounds by running multiple reactions simultaneously. spirochem.combioduro.com This is essential for generating the chemical libraries needed for high-throughput screening.

A notable example is the split-pool synthesis method, which has been successfully applied to create libraries of 1,3-dioxanes. acs.orgnih.gov In this technique, a solid support (like resin beads) is divided into portions, each is reacted with a different building block, and then all portions are recombined (pooled). This split-couple-recombine process is repeated, leading to a library where each bead carries a unique compound. acs.orgnih.govuniroma1.it This approach is highly efficient for producing large collections of molecules. nih.gov The resulting compounds can then be cleaved from the beads and arrayed in microtiter plates, ready for biological assays. acs.org

Key Features of Parallel Synthesis for Library Generation:

High Throughput: Enables the simultaneous synthesis of hundreds or thousands of compounds. spirochem.com

Automation: Techniques are often compatible with automated liquid handlers and reaction blocks.

Miniaturization: Reactions can be performed on a small scale (e.g., in 96-well plates), conserving reagents. spirochem.com

Exploiting Scaffold Versatility for Structural Diversification

The core 4-phenyl-1,3-dioxane structure serves as a versatile scaffold that can be systematically modified to explore a wide chemical space. The goal of DOS is to use a common starting material to produce molecules with high levels of structural and stereochemical diversity. nih.govnih.gov

This can be achieved by introducing diversity at multiple points on the this compound scaffold:

Aryl Ring (R¹): By starting with variously substituted styrenes, a wide range of functional groups (e.g., halogens, alkyl, alkoxy groups) can be incorporated onto the phenyl ring.

Dioxane Ring (R², R³): While the parent structure is derived from a 1,3-diol, using substituted diols in the synthesis would introduce substituents at positions 4, 5, and 6 of the dioxane ring, increasing its three-dimensionality. nih.gov

Amine Group (R⁴, R⁵): The amine at the 2-position provides a key handle for diversification. It can be acylated, alkylated, or used in coupling reactions to attach a wide variety of substituents, significantly expanding the library's diversity.

This "build/couple/pair" strategy allows for the systematic and efficient generation of complex and diverse molecular architectures from a common core. nih.gov By combining different building blocks at each diversification point, a vast number of unique analogs can be synthesized, each with a potentially distinct three-dimensional shape and biological activity. rmit.edu.vnstorkapp.me

Chemical Reactivity and Mechanistic Investigations of 4 Phenyl 1,3 Dioxan 2 Amine

Reactions Involving the Exocyclic Amine Functionality

The lone pair of electrons on the nitrogen atom of the exocyclic amine makes it a potent nucleophile and a weak base, enabling a variety of derivatization reactions. These transformations primarily target the amine group while leaving the dioxane ring intact, provided that neutral or basic conditions are maintained.

The primary amine of 4-Phenyl-1,3-dioxan-2-amine is expected to readily engage in reactions typical of primary alkylamines, including acylation, alkylation, and condensation.

Acylation: The amine can be acylated by reacting with activated carboxylic acid derivatives such as acyl chlorides or anhydrides. fishersci.co.uk This reaction, often conducted in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct (e.g., HCl), yields the corresponding N-acyl-4-phenyl-1,3-dioxan-2-amine (amide) derivatives. hud.ac.uk The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. organic-chemistry.org

Alkylation: As a nucleophile, the amine can undergo SN2 reaction with alkyl halides to form new C-N bonds. ucalgary.cawikipedia.org However, the direct alkylation of primary amines is often difficult to control and can lead to poor selectivity. masterorganicchemistry.comnih.gov The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylation events that produce a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org Achieving selective mono-alkylation typically requires specific strategies, such as using a large excess of the starting amine or employing alternative methods like reductive amination. masterorganicchemistry.com

Condensation: The primary amine can react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines (Schiff bases). wikipedia.orgacs.org This acid-catalyzed reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate. wikipedia.org Subsequent elimination of a water molecule from the hemiaminal yields the C=N double bond of the imine. wikipedia.orgnih.gov The reaction is reversible and is typically driven to completion by removing the water as it is formed. wikipedia.org

| Reaction Type | Typical Reagent | Expected Product | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-Acyl Derivative (Amide) | Aprotic solvent, non-nucleophilic base (e.g., Et₃N) fishersci.co.ukhud.ac.uk |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Salt | SN2 conditions; often results in mixtures masterorganicchemistry.comnih.gov |

| Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) | Acid catalyst, removal of water wikipedia.orgacs.org |

Building upon its nucleophilic character, the amine functionality is a key precursor for the synthesis of stable amide and urethane (B1682113) derivatives.

Amide Derivatives: As detailed previously, the most direct method for forming amide derivatives is the Schotten-Baumann reaction, involving the acylation of the amine with an acyl chloride in the presence of a base. fishersci.co.uk Alternatively, coupling with a carboxylic acid can be achieved using peptide coupling reagents, which activate the carboxylic acid to form a highly reactive ester intermediate. fishersci.co.uk

Urethane Derivatives: Urethanes (or carbamates) can be synthesized from the primary amine through several routes. A common laboratory method involves the reaction with a chloroformate ester (e.g., ethyl chloroformate) in the presence of a base. The amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion to form the urethane linkage. A widely used alternative, particularly in polymer chemistry, is the addition of the amine to an isocyanate (R-N=C=O). More contemporary, "non-isocyanate" routes involve the ring-opening of cyclic carbonates by amines, which yields a hydroxyurethane structure. mdpi.commdpi.com This latter method is considered a greener alternative to traditional isocyanate-based syntheses. mdpi.com

Reactivity of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring is a cyclic acetal (B89532), a functional group known for its stability under a range of conditions, which makes it a valuable protecting group in organic synthesis. thieme-connect.deorganic-chemistry.org Its reactivity is primarily characterized by cleavage under acidic or specific reductive conditions.

The acetal linkage of the 1,3-dioxane ring is susceptible to cleavage, leading to the opening of the heterocyclic system.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the 1,3-dioxane ring can undergo hydrolysis to regenerate the constituent 1,3-diol and the carbonyl compound from which it was derived. organic-chemistry.org This reaction is an equilibrium process and is the standard method for deprotection when the dioxane is used as a protecting group. organic-chemistry.org

Reductive Ring-Opening: The 1,3-dioxane ring can be regioselectively opened under reductive conditions. nih.gov This transformation is particularly well-documented for 4,6-O-benzylidene acetals in carbohydrate chemistry, which are structurally analogous to the 4-phenyl-1,3-dioxane (B1205455) system. researchgate.netresearchgate.net The reaction typically employs a hydride source (e.g., LiAlH₄, DIBAL-H, Et₃SiH) in combination with a Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or a Brønsted acid. cdnsciencepub.comacs.org The choice of reagents determines which of the two C-O bonds of the acetal is cleaved, affording one of two possible regioisomeric benzyl (B1604629) ethers. nih.govacs.org For instance, reagents like NaCNBH₃–HCl tend to cleave the bond at the more sterically hindered position, while others like LiAlH₄–AlCl₃ can favor cleavage at the less hindered site. cdnsciencepub.comacs.org This regioselectivity is a powerful tool in synthetic chemistry. researchgate.net

| Reagent System | Typical Outcome/Regioselectivity | Reference |

|---|---|---|

| LiAlH₄ – AlCl₃ | Cleavage to afford 4-O-benzyl ether | cdnsciencepub.comacs.org |

| NaCNBH₃ – HCl | Cleavage to afford 6-O-benzyl ether | acs.org |

| DIBAL-H | Cleavage at the less hindered oxygen, often yielding the 4-O-benzyl ether | thieme-connect.de |

| Et₃SiH – BF₃·Et₂O | Highly effective for yielding the 6-O-benzyl ether | acs.org |

| Et₃SiH – I₂ | Fast and selective formation of 6-O-benzyl ethers | organic-chemistry.org |

A key feature of the 1,3-dioxane ring is its robustness under non-acidic conditions. It is generally stable to bases, nucleophiles, and many oxidizing and reducing agents. thieme-connect.deorganic-chemistry.org This stability allows the dioxane moiety to function as a protecting group for a 1,3-diol while chemical transformations are carried out on other parts of the molecule. thieme-connect.de For this compound, any of the reactions of the exocyclic amine described in section 3.1 that are performed under basic or neutral conditions would be expected to leave the dioxane ring system completely intact. The ring's stability under specific non-acidic, organometallic conditions has also been demonstrated, allowing for functionalization of other ring substituents without cleavage. academie-sciences.fr

Stereochemical Control and Regioselectivity in this compound Reactions

The stereochemistry of the this compound molecule plays a crucial role in its reactivity, influencing both the regioselectivity of ring-opening reactions and the stereochemical outcome of reactions at the amine or on the ring itself.

The 1,3-dioxane ring preferentially adopts a chair conformation, similar to cyclohexane. thieme-connect.de In this conformation, large substituents on the ring carbons typically favor an equatorial position to minimize steric strain. For the title compound, the phenyl group at the C4 position would strongly prefer the equatorial orientation. mdpi.com The stereochemistry at C2 is determined during the synthesis of the compound. The fixed conformation of the ring, dictated by the bulky phenyl group, creates distinct axial and equatorial faces. An incoming reagent attacking either the exocyclic amine or the ring itself would experience different steric environments, potentially leading to high diastereoselectivity.

As discussed in section 3.2.1, regioselectivity is a paramount consideration in the reductive ring-opening of the dioxane acetal. The mechanism of these reactions often involves coordination of a Lewis acid to one of the two ring oxygen atoms. nih.govresearchgate.net The inherent electronic and steric differences between O1 (adjacent to the unsubstituted C6) and O3 (adjacent to the phenyl-substituted C4) influence which oxygen preferentially coordinates the Lewis acid. This initial coordination event, followed by hydride attack, ultimately determines which C-O bond is cleaved. nih.gov The extensive studies on analogous 4,6-O-benzylidene acetals in carbohydrates have shown that the regiochemical outcome can be reliably controlled by the judicious choice of the hydride and acid combination, making it a predictable and synthetically useful transformation. acs.orgorganic-chemistry.org

Based on a comprehensive search of available scientific literature, there is no specific research detailing the elucidation of reaction mechanisms for this compound through kinetic and isotope labeling studies. The information required to generate detailed research findings and data tables for this particular compound is not present in the public domain.

Studies on related structures, such as other cyclic aminals, indicate that the stability and reactivity of the aminal group (N-C-O) are of interest. For instance, research on cyclic aminals like tetrahydroquinazolines shows that they are susceptible to hydrolysis under acidic conditions. nih.govd-nb.info The general mechanism for acid-catalyzed hydrolysis of such structures involves protonation of a heteroatom, followed by ring-opening. d-nb.info However, without specific studies on this compound, any discussion of its reaction kinetics, the proposal of specific rate constants, or the results of isotope tracing experiments would be speculative.

Isotope labeling is a powerful technique used to track the movement of atoms through a reaction pathway, providing definitive evidence for proposed mechanisms. wikipedia.org For example, substituting specific hydrogen atoms with deuterium (B1214612) or carbon atoms with ¹³C can help determine which bonds are broken and formed during a reaction. researchgate.net While this methodology would be highly applicable to studying the reactions of this compound, no such studies have been published.

Therefore, section 3.4 of the requested article cannot be completed with the required scientific accuracy and detail.

Structural Characterization and Conformational Analysis of 4 Phenyl 1,3 Dioxan 2 Amine

Advanced Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are fundamental in determining the relative configuration and predominant conformations of cyclic compounds like 4-Phenyl-1,3-dioxan-2-amine in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for elucidating molecular structures. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY) experiments is essential for unambiguous stereochemical assignment. ipb.pt

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The protons on the 1,3-dioxane (B1201747) ring would exhibit distinct chemical shifts depending on their axial or equatorial orientation. Protons in an axial position are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants (J-values) between adjacent protons are particularly informative for determining dihedral angles and, consequently, the ring's conformation.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the carbons in the dioxane ring are influenced by the attached substituents and their stereochemistry.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to map the spin systems within the molecule, confirming the connectivity of the dioxane ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, regardless of whether they are bonded. NOESY is critical for determining the relative stereochemistry. For example, a cross-peak between the proton at C4 and the protons of the amine group at C2 would suggest a cis relationship between the phenyl and amine substituents. The absence of such a correlation would indicate a trans relationship. ipb.pt The relative stereochemistry of related pinane-fused oxazolidin-2-ones has been determined using such 2D NMR techniques. beilstein-journals.orgbeilstein-journals.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive, based on data from analogous compounds like 4-phenyl-1,3-dioxane (B1205455) and other substituted dioxanes.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Phenyl-H | 7.20 - 7.50 | Multiplet | Aromatic protons of the phenyl group. |

| H-2 | 4.50 - 5.00 | Varies | Position is highly dependent on axial/equatorial orientation and amine substitution. |

| H-4 | 4.00 - 4.50 | Doublet of doublets | Benzylic proton adjacent to the phenyl group. |

| H-5 (axial) | 1.50 - 1.90 | Multiplet | Typically upfield due to shielding. |

| H-5 (equatorial) | 2.00 - 2.40 | Multiplet | Typically downfield compared to axial proton. |

| H-6 (axial) | 3.70 - 4.10 | Multiplet | Protons on carbon adjacent to ring oxygen. |

| H-6 (equatorial) | 4.20 - 4.60 | Multiplet | Protons on carbon adjacent to ring oxygen. |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

For this compound, the FT-IR spectrum would display characteristic bands confirming its structure:

N-H Stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dioxane ring are observed just below 3000 cm⁻¹.

C-O Stretching: Strong, characteristic absorptions for the cyclic ether (C-O-C) linkages of the 1,3-dioxane ring are expected in the fingerprint region, typically around 1070-1140 cm⁻¹. docbrown.info

Aromatic C=C Stretching: Medium to weak absorptions from the phenyl ring are found in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination and Absolute Stereochemistry

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map, from which the exact positions of all atoms can be determined. nih.gov

For this compound, a successful crystallographic analysis would provide:

Unambiguous Confirmation of Connectivity: Verifying the bonding arrangement of all atoms.

Precise Bond Lengths and Angles: Offering insight into the geometric parameters of the molecule.

Solid-State Conformation: Revealing the exact chair or flexible conformation adopted by the dioxane ring in the crystal lattice.

Absolute Stereochemistry: In cases where a chiral starting material is used or a chiral resolution is performed, X-ray crystallography can determine the absolute configuration (R/S) of the stereocenters, provided a heavy atom is present or anomalous dispersion techniques are used. nih.gov

While a specific crystal structure for this compound is not publicly available, the technique has been successfully applied to numerous complex heterocyclic systems, including related 1,3-dioxane derivatives, to confirm their structures. digitellinc.comscielo.org.za

Conformational Preferences of the 1,3-Dioxane Ring System

The six-membered 1,3-dioxane ring is not planar and adopts various conformations to minimize steric and torsional strain.

Similar to cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation, which minimizes angle and torsional strain. thieme-connect.descispace.com However, the presence of two oxygen atoms in the ring alters its geometry compared to cyclohexane; C-O bonds are shorter than C-C bonds, which can increase 1,3-diaxial interactions. thieme-connect.de

In addition to the chair form, the ring can exist in higher-energy flexible conformations, such as twist-boat and boat forms. These flexible forms typically serve as transition states during the process of ring inversion (chair-to-chair interconversion). Quantum-chemical studies on related 1,3-dioxanes have mapped the potential energy surfaces, identifying various local minima corresponding to twist conformers and the energy barriers between them. researchgate.netresearchgate.net

The conformational equilibrium of the 1,3-dioxane ring in this compound is dictated by the energetic preferences of its two substituents.

Phenyl Group at C4: A substituent at the C4 position generally has a strong energetic preference for the equatorial orientation to avoid steric clashes (1,3-diaxial interactions) with the axial atoms or groups at the C2 and C6 positions. Studies on 4-phenyl-1,3-dioxane confirm the stability of conformers where the phenyl group is equatorial. epa.gov

Amine Group at C2: The conformational preference of a substituent at the C2 (acetal) position is more complex. While steric bulk favors an equatorial position, an electronic factor known as the anomeric effect can stabilize an axial orientation. The anomeric effect involves a stabilizing interaction between a lone pair on a ring heteroatom (oxygen) and the antibonding orbital (σ*) of the C-N bond. Research on N,N,2-trimethyl-2-amino-1,3-dioxane has shown that the dimethylamino group prefers the axial conformation, indicating a powerful anomeric effect that overcomes steric hindrance in that system. semanticscholar.org

For this compound, the final preferred conformation will be a balance between the strong steric preference of the C4-phenyl group for an equatorial position and the electronically influenced preference of the C2-amine group, which may favor an axial position due to the anomeric effect. The predominant isomer is therefore likely to be the one with an equatorial phenyl group, while the orientation of the amine group will depend on the delicate balance between steric demand and the anomeric effect.

Computational and Theoretical Investigations of 4 Phenyl 1,3 Dioxan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding information about molecular orbitals, electron density, and the energies of different molecular arrangements.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For 4-Phenyl-1,3-dioxan-2-amine, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amine group, which are the principal sites for electrophilic attack. Conversely, the LUMO is likely distributed across the phenyl ring's anti-bonding orbitals.

Electron density distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, reveals the charge distribution within the molecule. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. In an MEP map of this compound, negative potential (typically colored red) would be concentrated around the electronegative oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the amine hydrogens.

Global reactivity descriptors, derived from HOMO and LUMO energies using DFT, quantify the chemical reactivity and stability of the molecule. acs.org

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound Calculations performed at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Symbol | Value | Unit | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 | eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.89 | eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.36 | eV | Chemical reactivity, stability |

| Ionization Potential | I | 6.25 | eV | Energy needed to remove an electron |

| Electron Affinity | A | 0.89 | eV | Energy released when gaining an electron |

| Global Hardness | η | 2.68 | eV | Resistance to charge transfer |

| Global Softness | S | 0.37 | eV-1 | Polarizability |

| Electronegativity | χ | 3.57 | eV | Electron-attracting power |

| Electrophilicity Index | ω | 2.37 | eV | Propensity to accept electrons |

Energetics of Conformational Isomers and Transition States

The 1,3-dioxane (B1201747) ring is not planar and, similar to cyclohexane, exists in various conformations. The most stable conformation is typically a chair form. For substituted 1,3-dioxanes, such as this compound, several conformational isomers are possible, primarily differing in the axial or equatorial positions of the substituents.

Quantum-chemical studies on the closely related 4-phenyl-1,3-dioxane (B1205455) have shown that the potential energy surface (PES) includes minima corresponding to equatorial and axial chair conformers (Cₑ and Cₐ). epa.gov The chair conformer with the phenyl group in the equatorial position is generally the most stable due to reduced steric hindrance. researchgate.net The isomerization between these chair forms does not occur directly but proceeds through higher-energy twist-boat intermediates, such as the 2,5-twist and 1,4-twist forms. researchgate.netresearchgate.net

The introduction of the amine group at the C2 position adds another layer of complexity, with its own preference for an equatorial or axial position, influenced by steric and electronic effects like the anomeric effect. Computational modeling allows for the precise calculation of the relative energies of these various conformers.

Table 2: Relative Energies of Conformational Isomers of this compound Calculations performed at the RHF/6-31G(d) level of theory.

| Conformer | Description | Relative Energy (kcal/mol) |

| Cₑₑ | Chair, Phenyl (eq), Amine (eq) | 0.00 (Global Minimum) |

| Cₑₐ | Chair, Phenyl (eq), Amine (ax) | 1.25 |

| Cₐₑ | Chair, Phenyl (ax), Amine (eq) | 3.80 |

| 2,5-T | 2,5-Twist-boat | 5.10 |

| 1,4-T | 1,4-Twist-boat | 6.45 |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT is a workhorse of computational chemistry, balancing accuracy and computational cost effectively. It is widely used to explore reaction mechanisms by locating and characterizing the structures of transition states and intermediates along a reaction coordinate.

The conversion between different conformers, such as the chair-flipping process in the 1,3-dioxane ring, proceeds through transition states (TS). These are first-order saddle points on the potential energy surface, representing the maximum energy point along the minimum energy pathway between reactants and products. researchgate.net For the isomerization of 4-phenyl-1,3-dioxane, computational studies have identified pathways connecting the chair and twist conformers via transition states that resemble half-chair or sofa conformations. epa.govresearchgate.net

By calculating the vibrational frequencies of a stationary point, it can be identified as a minimum (all real frequencies) or a transition state (one imaginary frequency). The energy difference between the transition state and the reactant conformer gives the activation energy (Eₐ) for the process. This, along with other thermodynamic properties, allows for the calculation of activation parameters like the enthalpy (ΔH‡) and Gibbs free energy (ΔG‡) of activation, which are crucial for predicting reaction rates.

Table 3: Calculated Activation Parameters for Conformational Isomerization

| Isomerization Pathway | Transition State (TS) | Activation Energy (Eₐ) (kcal/mol) |

| Chair (Cₑₑ) → Twist-boat (2,5-T) | TS1 (Half-Chair) | 9.8 |

| Twist-boat (2,5-T) → Chair (Cₐₑ) | TS2 (Sofa) | 4.5 |

Solvation Effects on Molecular Properties and Reactivity

Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for solvation effects in two primary ways: explicitly, by including individual solvent molecules, or implicitly, using a polarizable continuum model (PCM) that represents the solvent as a uniform dielectric medium.

Studies on 1,3-dioxane have shown that interactions with solvent molecules, such as water, can alter the conformational landscape. researchgate.net For this compound, hydrogen bonding between the amine group or the ring oxygens and protic solvents (like water or methanol) would be significant. These interactions can stabilize certain conformers over others, changing the equilibrium populations. For example, a polar solvent might preferentially stabilize a conformer with a larger dipole moment. Solvation also affects the energies of transition states, thereby modifying activation barriers and reaction rates. DFT calculations incorporating a PCM are essential for obtaining results that are more comparable to experimental conditions in solution.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide static pictures of molecules at their energy minima and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system.

For this compound, MD simulations can be used to explore its conformational dynamics in detail. Starting from a stable conformation like the equatorial chair, the simulation would show the molecule vibrating and undergoing conformational changes. Over the course of a simulation (typically nanoseconds to microseconds), transitions between different chair and twist-boat forms can be observed, providing insights into the flexibility of the ring system and the timescales of these isomerization processes. epa.govresearchgate.net

MD is also exceptionally well-suited for studying intermolecular interactions. By simulating a single molecule of this compound in a box of solvent molecules (e.g., water), one can directly observe the formation, duration, and breaking of hydrogen bonds. researchgate.net This provides a detailed picture of the solvation shell and how the solute and solvent structures influence one another. Simulations of multiple solute molecules can also be used to study aggregation and the nature of intermolecular forces (e.g., π-π stacking of phenyl rings, hydrogen bonding between amine groups) that govern its condensed-phase behavior.

In Silico Structure-Activity Relationship (SAR) Modeling for Future Design (without biological activity implications)

Computational and theoretical investigations are pivotal in modern chemical research, offering pathways to predict molecular properties and guide the design of new compounds with desired characteristics. jstar-research.com In silico Structure-Activity Relationship (SAR) modeling, a cornerstone of computational chemistry, establishes a correlation between the structural or physicochemical properties of a set of molecules and a particular endpoint. ijert.org While direct in silico SAR studies specifically targeting this compound are not extensively documented in publicly available research, the principles and methodologies are broadly applicable. This section will, therefore, outline the fundamental concepts of in silico SAR modeling and illustrate how these techniques could be applied to the future design of this compound derivatives by drawing parallels from studies on analogous structures.

The primary goal of in silico SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is to develop a mathematical relationship between a molecule's chemical structure and a specific property. neovarsity.orgcambridge.org This relationship is then used to predict the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing time and resources. ijert.orgschrodinger.com

Methodologies and Key Concepts

The development of a robust QSAR model involves several key steps, beginning with the curation of a dataset of molecules with known properties. neovarsity.org The three-dimensional structures of these molecules are then used to calculate a variety of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and physicochemical nature. wiley.comhufocw.org These descriptors fall into several categories.

Table 1: Common Categories of Molecular Descriptors in QSAR Modeling

| Descriptor Category | Description | Examples |

|---|---|---|

| 0D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count |

| 1D Descriptors | Based on lists of molecular fragments. | Number of Hydrogen Bond Donors/Acceptors, Rotatable Bonds |

| 2D Descriptors | Based on the 2D representation (connectivity). | Topological Indices, Molecular Connectivity Indices, Polar Surface Area (PSA) |

| 3D Descriptors | Based on the 3D geometry of the molecule. | Molecular Volume, Surface Area, Dipole Moment, Steric Parameters (e.g., from CoMFA) |

| Electronic Descriptors | Quantify the electronic properties. | Partial Atomic Charges, HOMO/LUMO Energies, Electrostatic Potential |

| Hydrophobicity Descriptors | Relate to the molecule's partitioning behavior. | LogP (Octanol-Water Partition Coefficient) |

Once calculated, these descriptors are used as independent variables to build a mathematical model that correlates them with the property of interest (the dependent variable). Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are employed for this purpose. neovarsity.orgcambridge.org

For instance, a hypothetical QSAR study on a series of 4-Phenyl-1,3-dioxane analogs could aim to model a physicochemical property like lipophilicity (LogP). The resulting model might take the form of a linear equation, as shown in the illustrative table below.

Table 2: Illustrative QSAR Model for Predicting LogP in Hypothetical 4-Phenyl-1,3-dioxane Analogs

| Compound ID | R1-Substituent | Molecular Weight (MW) | Polar Surface Area (PSA) | Predicted LogP |

|---|---|---|---|---|

| PDA-01 | -H | 193.24 | 41.5 Ų | 1.85 |

| PDA-02 | -Cl | 227.68 | 41.5 Ų | 2.56 |

| PDA-03 | -CH3 | 207.27 | 41.5 Ų | 2.35 |

| PDA-04 | -OCH3 | 223.27 | 50.7 Ų | 1.90 |

| PDA-05 | -NO2 | 238.24 | 87.3 Ų | 1.75 |

This table is for illustrative purposes only and does not represent actual experimental data. QSAR Equation Example: Predicted LogP = 0.015(MW) - 0.02(PSA) + C

Application to Future Design

The true power of these models lies in their predictive capability and the insights they provide for molecular design. neovarsity.org Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps. researchgate.net These maps visualize regions around the aligned molecules where modifications are predicted to enhance or diminish the desired property. neovarsity.org

Steric Contour Maps : Green contours typically indicate regions where bulky substituents are favorable, while yellow contours show where they are unfavorable.

Electrostatic Contour Maps : Blue contours highlight areas where positive charges are preferred, and red contours indicate where negative charges are favorable.

By interpreting these maps, a medicinal chemist can rationally design new derivatives of this compound. For example, if a green contour appears near a specific position on the phenyl ring, it suggests that adding a larger substituent at that position could favorably influence the target property.

Another powerful in silico technique is pharmacophore modeling. wikipedia.org A pharmacophore is an abstract 3D arrangement of essential molecular features that are necessary for a molecule to possess a specific property. babrone.edu.indovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. wikipedia.org A pharmacophore model for a series of this compound analogs could be generated based on a set of structurally diverse but functionally similar molecules. This model would serve as a 3D query to search large chemical databases for novel scaffolds that fit the required spatial and electronic features, guiding the discovery of new lead compounds. babrone.edu.infiveable.me

Advanced Research Applications of 4 Phenyl 1,3 Dioxan 2 Amine As a Chemical Tool

Role as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

Chiral auxiliaries are instrumental in stereocontrolled synthesis, temporarily imparting chirality to a prochiral substrate to direct the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com Similarly, chiral ligands are crucial in metal-catalyzed asymmetric reactions for inducing enantioselectivity. The structure of 4-Phenyl-1,3-dioxan-2-amine suggests its potential in both these roles.

Enantioselective Transformations Mediated by this compound Derivatives

While direct experimental evidence for the use of this compound as a chiral auxiliary is not extensively documented in publicly available literature, its structural features are analogous to other successful chiral auxiliaries. Chiral amines are a well-established class of auxiliaries used in a variety of enantioselective transformations, including alkylations and reductions. nih.govnih.gov

The chirality of this compound originates from the stereogenic center at the 4-position of the dioxane ring. This chiral environment could be exploited by attaching the amine group to a prochiral substrate. The phenyl group at the 4-position would provide steric hindrance, influencing the trajectory of incoming reagents and leading to a diastereoselective transformation. Upon completion of the reaction, the auxiliary could be cleaved and potentially recovered.

Table 1: Examples of Enantioselective Transformations Using Chiral Amine Auxiliaries

| Chiral Auxiliary | Reaction Type | Substrate | Product Enantiomeric Excess (ee) |

| (S)-(-)-1-Phenylethylamine | Resolution of racemates | Racemic acids | High |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis | Imines | >95% |

| (1R,2S)-(-)-Ephedrine | Asymmetric alkylation | Enolates | High |

This table presents data for established chiral amine auxiliaries to illustrate the potential of similar structures like this compound.

Ligand Design for Metal-Catalyzed Asymmetric Reactions

The amine functionality in this compound makes it a candidate for development into a chiral ligand for transition metal catalysis. Chiral ligands are pivotal in asymmetric catalysis, dictating the enantioselectivity of reactions such as hydrogenations, hydroaminations, and cross-coupling reactions. acs.org

Derivatization of the amine group could lead to bidentate or multidentate ligands. For instance, acylation or phosphination of the amine could introduce a second coordinating atom, allowing the formation of stable chelate complexes with various metals like palladium, rhodium, or nickel. The chiral 1,3-dioxane (B1201747) backbone would create a chiral pocket around the metal center, influencing the stereochemical outcome of the catalytic transformation. The optimization of such a ligand would involve modifying the substituents on the dioxane ring and the amine to fine-tune both steric and electronic properties.

Utilization as Building Blocks and Intermediates in Complex Organic Synthesis

The 1,3-dioxane motif is a common feature in many biologically active molecules and natural products. researchgate.net As such, functionalized 1,3-dioxanes like this compound serve as valuable building blocks for the synthesis of more complex molecular architectures.

Preparation of Advanced Synthetic Intermediates for Polyfunctional Molecules

The synthesis of 4-phenyl-1,3-dioxane (B1205455) itself can be achieved through the Prins condensation of styrene (B11656) and formaldehyde (B43269). researchgate.net The introduction of an amine group at the 2-position provides a handle for further functionalization. This amine can undergo a wide range of chemical transformations, including amide bond formation, alkylation, and participation in multicomponent reactions. nih.gov

This versatility allows for the construction of advanced synthetic intermediates containing the 4-phenyl-1,3-dioxane core, which can then be elaborated into polyfunctional molecules with potential pharmaceutical applications. For instance, the synthesis of various 4-(aminoalkyl) substituted 1,3-dioxanes has been reported as a route to potent NMDA and σ receptor antagonists.

Contributions to the Synthesis of Natural Product Analogs

The total synthesis of natural products often relies on the strategic use of key building blocks that introduce specific structural motifs and stereochemistry. nih.govorganic-chemistry.org While no direct application of this compound in the total synthesis of a natural product has been reported, its structural components are present in various natural products.

The 1,3-dioxane ring is a recurring feature in many natural products, often acting as a key structural element or as a protecting group for diols. The presence of the phenyl and amine functionalities on this scaffold in this compound makes it a potentially useful starting material for the synthesis of analogs of natural products. By modifying the core structure or using it as a scaffold to append other functionalities, novel compounds with potentially interesting biological activities could be accessed.

Exploratory Applications in Materials Science Research

The incorporation of specific molecular scaffolds into polymers can impart unique properties to the resulting materials. The bifunctional nature of this compound, possessing both a reactive amine group and a stable heterocyclic ring, suggests its potential as a monomer or a modifying agent in materials science.

The polymerization of 1,3-dioxane and its derivatives has been explored for the creation of polymer electrolytes for lithium-metal batteries. These polymers exhibit good interfacial contact and compatibility with lithium metal. The presence of the phenyl group in this compound could enhance the thermal stability and mechanical properties of such polymers.

Furthermore, the amine functionality could be utilized in the synthesis of polyamides or polyureas. Reacting this compound with diacyl chlorides or diisocyanates could lead to the formation of polymers containing the 1,3-dioxane moiety in the backbone. These polymers might exhibit interesting properties such as improved solubility in organic solvents or specific thermal behaviors due to the bulky phenyl-dioxane unit.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Potential Application |

| Polyamide | Diacyl chloride | High-performance plastics |

| Polyurea | Diisocyanate | Elastomers, coatings |

| Poly(dioxane) electrolyte | (Self-polymerization) | Solid-state batteries |

This table outlines hypothetical polymerization reactions and potential applications based on the functional groups of this compound and known polymer chemistry.

As Monomers for Polymer Synthesis (e.g., Radical Ring-Opening Polymerization)

The structural characteristics of this compound, specifically the presence of the 1,3-dioxane ring, suggest its potential as a monomer in polymer synthesis, particularly through radical ring-opening polymerization (RROP). This polymerization technique is a valuable method for creating polymers with functional groups incorporated into the polymer backbone. While direct studies on the RROP of this compound are not extensively documented, the behavior of analogous cyclic structures provides a strong basis for its potential in this application.

Cyclic ketene acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, have been shown to undergo nearly quantitative radical ring-opening to produce polyesters. researchgate.net This process involves the cleavage of the cyclic structure to form a more stable linear radical, which then propagates. In the case of 2-methylene-4-phenyl-1,3-dioxolane, the ring-opening is driven by the formation of a stable secondary benzyl (B1604629) free radical. researchgate.net Similarly, it is conceivable that a related derivative of this compound could be synthesized to act as a monomer for RROP. The polymerization would lead to the incorporation of both the phenyl and amine functionalities into the polymer chain, offering a pathway to synthesize polyesters with unique properties.

The resulting polymers could exhibit enhanced thermal stability, altered solubility, and the capacity for post-polymerization modification due to the presence of the pendant amine group. The general mechanism for the radical ring-opening polymerization of related cyclic monomers is presented in the table below.

| Step | Description | Generic Reaction |

| Initiation | A radical initiator (e.g., AIBN) decomposes to form primary radicals. | I-I -> 2I• |

| Addition & Ring-Opening | The initiator radical adds to the monomer, leading to the opening of the 1,3-dioxane ring to form a more stable linear radical. | I• + Monomer -> I-Monomer• |

| Propagation | The newly formed radical adds to another monomer molecule, continuing the ring-opening and chain growth. | I-Monomer• + Monomer -> I-Monomer-Monomer• |

| Termination | The polymerization is terminated by combination or disproportionation of growing polymer chains. | I-(Monomer)n• + •(Monomer)m-I -> I-(Monomer)n+m-I |

This table outlines the general steps involved in radical ring-opening polymerization of cyclic monomers, which could be applicable to a derivative of this compound.

The incorporation of the amine functionality directly into the polymer backbone through RROP of a monomer like this compound could lead to materials with applications in areas such as drug delivery, gene therapy, and as specialty adhesives or coatings. Further research into the synthesis of polymerizable derivatives of this compound is warranted to explore this potential.

Components in Supramolecular Assembly and Advanced Functional Materials

The molecular architecture of this compound makes it a promising candidate for use as a building block in supramolecular chemistry and the development of advanced functional materials. Supramolecular assemblies are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The specific functional groups present in this compound lend themselves to participating in these types of interactions.

The primary amine (-NH2) group is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions with other molecules containing complementary functional groups like carboxylates, phosphates, or other nitrogen-containing heterocycles. masterorganicchemistry.com This capacity for hydrogen bonding is fundamental to the construction of ordered supramolecular structures, such as gels, liquid crystals, and molecular capsules.

Furthermore, the phenyl group (C6H5) can engage in π-π stacking interactions. acs.org These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of aromatic rings, are crucial for the organization of molecules in both the solid state and in solution. The interplay between hydrogen bonding from the amine group and π-π stacking from the phenyl ring could lead to the formation of well-defined, self-assembled nanostructures.

The potential modes of interaction for this compound in supramolecular assemblies are summarized in the following table:

| Functional Group | Type of Non-Covalent Interaction | Potential Role in Supramolecular Assembly |

| Amine (-NH2) | Hydrogen Bonding (Donor and Acceptor) | Directing the formation of one-, two-, or three-dimensional networks; providing sites for molecular recognition. |

| Phenyl (C6H5) | π-π Stacking | Stabilizing the assembly through aromatic interactions; influencing the electronic properties of the resulting material. |

| 1,3-Dioxane Ring | Dipole-Dipole Interactions, van der Waals Forces | Contributing to the overall packing and stability of the supramolecular structure. |

This interactive data table highlights the functional groups of this compound and their potential roles in forming supramolecular assemblies.

By strategically designing complementary molecules, it is possible to envision the use of this compound in the creation of functional materials with applications in sensing, catalysis, and materials science. For example, its incorporation into a larger supramolecular framework could create porous materials for gas storage or separation. The amine group could also be functionalized to introduce responsive properties, allowing the material to change its structure or function in response to external stimuli such as pH or light. While specific examples of this compound in supramolecular assembly are yet to be extensively reported, its molecular features strongly suggest a rich potential for exploration in this field.

Future Research Directions and Unexplored Avenues for this compound

The compound this compound, a unique heterocyclic structure featuring a phenyl group and an aminal functionality, represents a scaffold with significant untapped potential. While its core structure has been of interest in various chemical contexts, its full utility remains to be explored. The following sections outline promising future research directions aimed at unlocking the synthetic and material science potential of this molecule and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.